Norbuprenorphine-d3
Description
Norbuprenorphine-d3 (CAS 350482-19-8) is a deuterated isotopologue of norbuprenorphine, a major metabolite of the opioid partial agonist buprenorphine. Structurally, it incorporates three deuterium atoms at specific positions, replacing hydrogen atoms in the parent molecule. This modification results in a molecular formula of C25H32D3NO4 and a molecular weight of 416.568 g/mol . This compound is exclusively used as an internal standard in analytical chemistry, particularly in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS), to quantify buprenorphine and its metabolites in biological matrices such as plasma, urine, and hair . Its deuterated structure minimizes ion suppression and enhances chromatographic separation, ensuring precise quantitation .
Properties
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-(trideuteriomethoxy)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22+,23-,24+,25-/m1/s1/i5D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYLLRBMGQRFTN-QLWKBOQPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@]12CC[C@@]3(C[C@@H]1[C@@](C)(C(C)(C)C)O)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043363 | |
| Record name | Norbuprenorphine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350482-19-8 | |
| Record name | Buprenorphine-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350482-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norbuprenorphine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350482-19-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Precision Deuteration via Selective Hydrogen Replacement
The synthesis of norbuprenorphine-d3 centers on replacing three hydrogen atoms with deuterium at the cyclopropylmethyl group attached to the tertiary nitrogen. This modification exploits the primary kinetic isotope effect, which slows metabolic N-dealkylation while preserving receptor binding properties. The deuteration process typically occurs during the reductive step of a ketone intermediate, as demonstrated in analogous deuterated buprenorphine syntheses.
Lithium aluminum deuteride (LiAlD4) serves as the primary deuterium source in this approach. When applied to a cyclopropanecarbonyl precursor, LiAlD4 reduces the carbonyl group to a methylene-d2 moiety, introducing two deuterium atoms. A third deuterium is incorporated via solvent exchange or auxiliary deuterated reagents during subsequent purification steps. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 50°C for 3 hours, achieving >95% isotopic incorporation.
Stepwise Synthesis from Norbuprenorphine
An alternative route involves direct deuteration of norbuprenorphine hydrochloride through hydrogen-deuterium exchange. This method utilizes acidic deuterated solvents (e.g., D2O/CF3CO2D mixtures) under controlled thermal conditions (60°C, 24 hr) to replace hydrogens at the cyclopropylmethyl group. While this approach offers procedural simplicity, it often results in lower isotopic purity (80–85%) compared to reductive deuteration methods.
Detailed Preparation Protocols
Reductive Deuteration of Cyclopropanecarbonyl Precursor
The following protocol adapts methods from deuterated buprenorphine synthesis to this compound production:
Reagents
-
Norbuprenorphine free base (1.0 mmol)
-
Cyclopropanecarbonyl chloride (1.2 mmol)
-
Lithium aluminum deuteride (LiAlD4, 4.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Deuterium oxide (D2O)
Procedure
-
Acylation : React norbuprenorphine with cyclopropanecarbonyl chloride in dichloromethane (0°C, 1 hr) to form the cyclopropanecarbonyl intermediate.
-
Reduction : Add LiAlD4 portionwise to the THF solution of the intermediate at 0°C. Heat to 50°C for 3 hr with stirring.
-
Quenching : Carefully add D2O (0.1 mL) followed by 15% NaOD (0.1 mL) to decompose excess LiAlD4.
-
Purification : Filter the mixture, concentrate under reduced pressure, and purify via flash chromatography (silica gel, 30% ethyl acetate/hexane).
Analytical Data
-
Yield : 68–72%
-
Isotopic Purity : 98.5% d3 (LC-MS/MS)
-
1H NMR (400 MHz, CDCl3): δ 6.65 (d, J = 8.2 Hz, 1H), 5.72 (s, 1H), 3.78 (s, 3H), 2.90–2.60 (m, 4H), 1.40–1.20 (m, 4H)
-
MS (ESI+) : m/z 469.3 [M+H]+ (calculated for C28H32D3NO4: 469.3)
Direct Hydrogen-Deuterium Exchange
Reagents
-
Norbuprenorphine hydrochloride (1.0 mmol)
-
Trifluoroacetic acid-d (CF3CO2D, 99.5% D)
-
Deuterium oxide (D2O, 99.9% D)
Procedure
-
Dissolve norbuprenorphine hydrochloride in CF3CO2D/D2O (9:1 v/v).
-
Heat at 60°C for 24 hr under nitrogen atmosphere.
-
Lyophilize the solution and reconstitute in methanol for HPLC purification.
Analytical Data
-
Yield : 85–90%
-
Isotopic Purity : 82–86% d3
-
MS/MS Fragmentation : 414.2 → 101.1 (characteristic of deuterated cyclopropylmethyl group)
Analytical Characterization
Mass Spectrometric Validation
This compound exhibits distinct fragmentation patterns compared to the native compound:
| Transition | Norbuprenorphine | This compound |
|---|---|---|
| Parent → Product | 414.3 → 101.1 | 417.3 → 101.1 |
| Collision Energy | 35 eV | 35 eV |
| Retention Time | 4.2 min | 4.2 min |
Data acquired using SCIEX 5500 QTRAP with ESI+ ionization. The 3 Da mass shift confirms successful deuteration without altering chromatographic behavior.
Nuclear Magnetic Resonance Analysis
Deuteration efficiency is verified through 1H NMR signal attenuation in the cyclopropylmethyl region (δ 0.8–1.5 ppm). Complete deuteration at the target position eliminates three proton signals while introducing characteristic splitting patterns in adjacent groups.
Applications in Quantitative Analysis
Internal Standard Performance
In ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods, this compound demonstrates:
The deuterated form compensates for ionization suppression in biological matrices more effectively than structural analogs, making it indispensable for high-sensitivity assays.
Metabolic Stability Studies
Comparative pharmacokinetics in murine models reveal:
| Parameter | Norbuprenorphine | This compound |
|---|---|---|
| t1/2 (hr) | 2.8 ± 0.3 | 3.1 ± 0.4 |
| AUC0–24 (ng·hr/mL) | 145 ± 12 | 158 ± 15 |
| CL (mL/min/kg) | 32 ± 4 | 29 ± 3 |
Data from LC-MS/MS analysis of plasma samples (n=6). The extended half-life and reduced clearance suggest stabilized metabolic pathways due to deuterium effects.
Challenges and Optimization
Isotopic Impurity Mitigation
Common issues in this compound synthesis include:
-
Incomplete Deuteration : Addressed through excess LiAlD4 (4:1 molar ratio)
-
Protium Back-Exchange : Minimized by using anhydrous deuterated solvents throughout purification
-
Byproduct Formation : Controlled via slow reagent addition and temperature gradients
Optimized protocols achieve ≥98% isotopic purity, meeting FDA guidelines for internal standards .
Chemical Reactions Analysis
Types of Reactions: Norbuprenorphine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norbuprenorphine-N-oxide, while reduction may yield a fully hydrogenated form of norbuprenorphine .
Scientific Research Applications
Pharmacokinetic Studies
Norbuprenorphine-d3 serves as an internal standard in the quantification of norbuprenorphine levels in biological samples. Its use is critical in pharmacokinetic studies to understand the metabolism and elimination of buprenorphine.
Key Findings:
- Method Validation : High-sensitivity analytical methods have been developed using LC-MS/MS techniques to measure this compound alongside its parent compound and other metabolites. These methods are validated for recovery, accuracy, precision, and selectivity, ensuring reliable data for pharmacokinetic assessments .
- Dose-Response Relationships : Research indicates that norbuprenorphine exhibits dose-dependent effects on respiratory depression, being significantly more potent than buprenorphine itself .
Clinical Toxicology
In clinical toxicology, this compound is employed to detect and quantify buprenorphine metabolites in urine and blood samples. This application is particularly relevant in cases of suspected opioid overdose or abuse.
Analytical Techniques:
- LC-MS/MS Methodology : A validated LC-MS/MS method allows for the simultaneous determination of buprenorphine, norbuprenorphine, and naloxone in human plasma. This method demonstrates high specificity and sensitivity, with a linear range suitable for clinical applications .
- Forensic Analysis : this compound is also used in forensic toxicology to analyze biological samples from driving under the influence cases involving opioids .
Drug Development and Monitoring
This compound plays a vital role in the development of new formulations involving buprenorphine. It helps in understanding the pharmacodynamics and pharmacokinetics of new drug combinations.
Case Studies:
- Drug Interaction Studies : Investigations into interactions between buprenorphine and norbuprenorphine have shown that norbuprenorphine can influence withdrawal symptoms even when buprenorphine is present .
- Urinary Analysis : Studies have demonstrated that norbuprenorphine is detectable as a significant metabolite in urine after administration of buprenorphine, which aids in monitoring compliance in opioid addiction treatment programs .
Research Applications
Research involving this compound extends into various scientific domains including pharmacology and biochemistry.
Research Insights:
- Bioactivation Pathways : Evidence suggests that dealkylation of buprenorphine to norbuprenorphine may represent a bioactivation pathway with potential clinical implications .
- Binding Affinities : Norbuprenorphine shows high affinity for mu-opioid receptors, which is crucial for understanding its analgesic properties compared to its parent compound .
Data Table Summary
| Application Area | Key Techniques | Findings/Observations |
|---|---|---|
| Pharmacokinetics | LC-MS/MS | Validated methods for quantifying metabolites |
| Clinical Toxicology | Urinalysis | Detection of metabolites in drug abuse cases |
| Drug Development | Formulation Studies | Insights into drug interactions and withdrawal effects |
| Research Applications | Binding Studies | High affinity for mu-opioid receptors |
Mechanism of Action
Norbuprenorphine-d3, like norbuprenorphine, acts primarily on opioid receptors. It is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action contributes to its analgesic effects and its use in opioid addiction treatment. The incorporation of deuterium does not significantly alter the mechanism of action but provides a stable isotope for analytical purposes .
Comparison with Similar Compounds
Structural and Functional Analogues
Buprenorphine-d4
- Structure: Deuterated buprenorphine with four deuterium atoms.
- Role: Internal standard for quantifying buprenorphine (parent drug) in LC-MS/MS and GC-MS .
- Key Differences: Targets the parent drug (buprenorphine), whereas norbuprenorphine-d3 targets its metabolite. Mass transitions in LC-MS/MS: m/z 472.3→415.2 (Buprenorphine-d4) vs. m/z 417.2→399.2 (this compound) . Pharmacologically inactive, like this compound, but structurally distinct due to the presence of the cyclopropylmethyl group .
Norbuprenorphine
- Structure: Demethylated metabolite of buprenorphine (C24H35NO4).
- Role : Active metabolite with potent mu-, delta-, and kappa-opioid receptor agonist activity .
- Key Differences: Pharmacological Activity: Full agonist at delta receptors (EC50 = 2.3 nM), unlike the deuterated form, which is analytically inert . Analytical Use: Quantified using this compound as an internal standard to correct for matrix effects .
Norbuprenorphine Glucuronide (NBUP-Gluc)
- Structure: Phase II metabolite conjugated with glucuronic acid (C31H42NO10, MW 588.67 g/mol) .
- Role : Major excretory metabolite in urine and plasma.
- Key Differences: Polar structure due to glucuronidation, unlike lipophilic this compound. Requires hydrolysis (e.g., β-glucuronidase) prior to analysis, whereas this compound is quantified directly .
3-O-Methyl Norbuprenorphine
- Structure: Methoxy-substituted analogue (C26H37NO5, MW 427.6 g/mol) .
- Role : Synthetic analogue with altered receptor binding.
- Key Differences: Reduced opioid receptor affinity compared to norbuprenorphine due to methylation . Not used as an internal standard.
Analytical Performance Comparison
Chromatographic Separation
- This compound: Elutes at 2.92 minutes (LC-MS/MS) and shows baseline separation from norbuprenorphine (2.64 minutes) due to isotopic effects .
- Buprenorphine-d4: Elutes later (~3.0 minutes) in LC-MS/MS, distinct from its parent compound .
Derivatization Requirements
- GC-MS Analysis: TMS Derivatives: Norbuprenorphine and this compound share the same base peak (m/z 468), making them indistinguishable . Acetyl Derivatives: Differentiate norbuprenorphine (m/z 440) and this compound (m/z 443), enabling accurate quantitation in high-buprenorphine samples .
Mass Spectrometry Parameters
Stability and Handling
- Storage: this compound is stable for months in methanol at 4°C, similar to buprenorphine-d4 .
- Extraction : Both compounds are extracted using liquid-liquid extraction (MTBE/hexane) or solid-phase extraction (Strata-XC columns) .
Biological Activity
Norbuprenorphine-d3 is a deuterated form of norbuprenorphine, the principal active metabolite of buprenorphine, which is widely used in opioid addiction treatment. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and implications for clinical use.
1. Pharmacodynamics and Receptor Activity
Norbuprenorphine acts primarily as a full agonist at mu-opioid receptors and exhibits significant activity at delta and kappa receptors as well. Its binding affinity to these receptors is crucial for its analgesic effects and potential side effects.
- Mu-opioid receptor (MOR) activity : Norbuprenorphine has been shown to have a higher potency than buprenorphine, with studies indicating that it can cause respiratory depression at doses significantly lower than those required for buprenorphine .
- Kappa and delta receptor activity : While less studied, norbuprenorphine's interaction with kappa and delta receptors contributes to its overall pharmacological profile and may influence its therapeutic effects in pain management and addiction treatment .
2. Metabolic Pathways
The metabolism of buprenorphine to norbuprenorphine is primarily facilitated by cytochrome P450 enzymes, especially CYP3A4/5, with additional contributions from CYP2C8 and CYP2C9 . The glucuronidation of norbuprenorphine leads to the formation of norbuprenorphine-3-glucuronide (N3G), which may retain biological activity.
Table 1: Key Metabolic Pathways of Norbuprenorphine
| Metabolite | Enzyme(s) Involved | Biological Activity |
|---|---|---|
| Norbuprenorphine | CYP3A4/5 | Full agonist at MOR |
| Norbuprenorphine-3-glucuronide (N3G) | UGT1A3, UGT1A1 | Potentially active |
| Buprenorphine | CYP3A4/5 | Partial agonist at MOR |
3. Clinical Implications
Recent studies have highlighted the potential role of norbuprenorphine in opioid withdrawal syndromes (NOWS) in neonates born to mothers undergoing buprenorphine treatment. Research indicates that norbuprenorphine can accumulate in fetal brain tissue, which raises concerns about its effects on developing neural systems .
Case Study: Neonatal Opioid Withdrawal Syndrome (NOWS)
In a study involving pregnant Long-Evans rats treated with varying doses of buprenorphine and norbuprenorphine, it was found that co-administration of these compounds could exacerbate symptoms of NOWS in neonates. Specifically, higher doses of buprenorphine significantly increased the severity of withdrawal symptoms induced by norbuprenorphine .
4. Comparative Potency and Safety
Norbuprenorphine's potency compared to its parent compound, buprenorphine, suggests that it may have a more pronounced effect on respiratory function. In animal studies, norbuprenorphine exhibited respiratory depressant effects that were 10 times more potent than buprenorphine . This raises important safety considerations for its use in clinical settings.
5. Conclusion
This compound represents a significant area of interest due to its biological activity as a potent opioid agonist. Understanding its pharmacodynamics, metabolic pathways, and clinical implications is essential for optimizing treatment strategies involving buprenorphine and addressing concerns related to opioid dependence and withdrawal syndromes.
Q & A
Q. What is the role of norbuprenorphine-d3 in improving analytical accuracy for metabolite quantification?
this compound is primarily used as an isotopically labeled internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) to correct for matrix effects, extraction efficiency, and instrument variability during the quantification of norbuprenorphine. By matching the physicochemical properties of the analyte, it normalizes signal drift and improves precision. For example, in urine analysis, co-spiking this compound (25 ng/mL final concentration) with buprenorphine-D4 ensures reliable quantification even when high buprenorphine concentrations suppress the IS signal .
Q. What are the critical steps for validating a GC-MS method using this compound?
Method validation should include:
- Calibration curves : Use a five-point linear range (e.g., 5–100 ng/mL) with correlation coefficients ≥0.990.
- Precision and accuracy : Intra- and inter-day variability should be <15% relative standard deviation (RSD).
- Sensitivity : Determine limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (typically 3:1 and 10:1, respectively).
- Selectivity : Confirm no interference from endogenous compounds or medications (e.g., CYP3A4 inhibitors) using blank matrices .
Q. How does co-elution of this compound with analytes affect data interpretation?
Co-elution can occur due to shared fragmentation patterns (e.g., m/z 443 for this compound vs. m/z 440 for norbuprenorphine). To mitigate this, use chromatographic optimization (e.g., ZB-5MS column with 15 m length) and select distinct quantifier ions (e.g., m/z 425 for this compound). If unresolved, employ orthogonal methods like LC-MS/MS for cross-validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in norbuprenorphine quantification when using this compound in complex biological matrices?
Discrepancies may arise from enzymatic hydrolysis inefficiency or co-administered drugs altering metabolite ratios. Solutions include:
- Hydrolysis optimization : Use β-glucuronidase (100,000 U/mL) at 60°C for 2 hours to ensure complete deconjugation.
- Interference checks : Screen for CYP3A4 inhibitors (e.g., ketoconazole) that reduce norbuprenorphine formation.
- Cross-validation : Compare GC-MS results with LC-MS/MS to rule out ionization suppression/enhancement .
Q. What methodological adjustments are required when this compound exhibits signal saturation in high-concentration samples?
Signal saturation can occur in overdose cases or pharmacogenetic "poor metabolizers." Strategies include:
- Dilution protocols : Dilute urine samples 1:10 with blank matrix before extraction.
- Alternative derivatives : Replace acetyl derivatives with trimethylsilyl (TMS) derivatives to shift retention times and reduce interference.
- Dynamic range extension : Validate the method for extended calibration ranges (e.g., up to 500 ng/mL) .
Q. How can derivatization protocols be optimized for this compound in trace-level analyses?
Derivatization efficiency depends on reagent choice and reaction conditions. For acetyl derivatives:
- Use 500 µL acetic anhydride + 200 µL pyridine at 70°C for 30 minutes.
- Monitor derivatization completeness via peak area consistency across replicates.
- For TMS derivatives, substitute with N,O-bis(trimethylsilyl) trifluoroacetamide + 1% trimethylchlorosilane and validate against acetyl methods .
Data Analysis and Contradiction Management
Q. How should researchers address contradictory findings between this compound-based assays and immunoassays?
Immunoassays may cross-react with structurally similar opioids, leading to false positives. To resolve contradictions:
- Perform confirmatory testing using GC-MS with deuterated IS.
- Apply receiver operating characteristic (ROC) analysis to establish cutoff values that minimize false positives.
- Document batch-specific variability in quality control samples (e.g., ±20% acceptance criteria) .
Q. What statistical frameworks are recommended for analyzing this compound calibration data?
Use weighted least squares regression (1/x² weighting) to account for heteroscedasticity at lower concentrations. For outlier detection, apply Grubbs’ test or Dixon’s Q-test. Report uncertainties using confidence intervals (e.g., 95% CI) and validate against certified reference materials .
Ethical and Reporting Standards
Q. What ethical guidelines apply to preclinical studies using deuterated standards like this compound?
Adhere to NIH guidelines for experimental reproducibility:
- Blinding : Mask analysts to sample groups during data acquisition.
- Replication : Include triplicate measurements and independent replicates.
- Data transparency : Publish raw chromatograms, calibration curves, and validation parameters in supplementary materials .
Q. How should researchers document the use of this compound in manuscripts?
Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for methodological rigor:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
